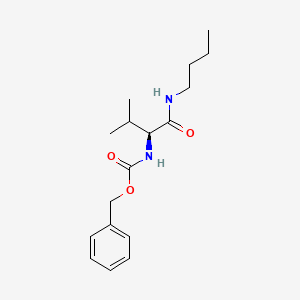

(S)-Benzyl (1-(butylamino)-3-methyl-1-oxobutan-2-yl)carbamate

Description

Systematic Nomenclature and Structural Features

The systematic nomenclature of this compound reflects the compound's complex architectural arrangement and stereochemical precision. According to the International Union of Pure and Applied Chemistry naming conventions, the compound is formally designated as benzyl N-[(2S)-1-(butylamino)-3-methyl-1-oxobutan-2-yl]carbamate, which explicitly identifies the stereochemical configuration at the secondary carbon center. The molecular formula C17H26N2O3 encompasses seventeen carbon atoms, twenty-six hydrogen atoms, two nitrogen atoms, and three oxygen atoms, creating a molecular framework that integrates multiple functional domains.

The structural architecture of this compound reveals a sophisticated arrangement of functional groups that contribute to its chemical properties and potential applications. The benzyl carbamate moiety serves as a protecting group commonly employed in amino acid chemistry, while the butylamino substituent introduces additional hydrophobic character to the molecular structure. The compound's three-dimensional conformation is influenced by the presence of the isopropyl side chain derived from the valine backbone, which imparts steric considerations that affect both its chemical reactivity and potential biological interactions.

Alternative nomenclature systems recognize this compound as N-Butyl L-Z-Valinamide, highlighting its relationship to valine and the benzyloxycarbonyl protecting group strategy. The simplified molecular identifier CCCCNC(=O)C@HNC(=O)OCC1=CC=CC=C1 provides a linear representation of the compound's connectivity, emphasizing the sequential arrangement of functional groups from the butyl terminus through the valine-derived core to the benzyl ester terminus.

Historical Context in Carbamate Chemistry

The development of carbamate chemistry traces its origins to fundamental discoveries in organic chemistry that established the theoretical and practical foundations for compounds such as this compound. Carbamates, formally defined as derivatives of carbamic acid with the general formula R2NC(O)OR and characterized by the structural motif >N−C(=O)−O−, emerged as a significant class of organic compounds through systematic investigations of nitrogen-containing heterocycles and their synthetic applications. The historical trajectory of carbamate research began with the recognition that these compounds could serve as stable surrogates for unstable carbamic acids, enabling the development of synthetic methodologies that capitalize on their unique reactivity profiles.

The etymology of carbamate terminology reflects the evolution of chemical understanding and nomenclature conventions that emerged during the nineteenth century. The word "carbamate" derives from "carbamide," an alternative term for urea, combined with the suffix "-ate" that indicates either the salt or ester of a carbamic acid. This nomenclature development paralleled the growth of systematic organic chemistry and the establishment of functional group classifications that continue to inform contemporary chemical practice. The distinction between carbamates and urethanes, while historically complex, has been refined to recognize that carbamate esters represent a subset of urethane compounds specifically derived from carbamic acid precursors.

The biological significance of carbamates was first documented through European missionary reports from West Africa in the nineteenth century, where local populations utilized carbamate-containing extracts from Calabar beans as ordeal poisons in ritualistic practices. The isolation of physostigmine in 1864 by Jobst and Hesse marked a pivotal moment in carbamate research, establishing the foundation for understanding the biological activity and therapeutic potential of these compounds. This discovery initiated a trajectory of research that would ultimately lead to the development of numerous pharmaceutical agents incorporating carbamate functional groups, demonstrating the enduring significance of these molecular architectures in medicinal chemistry.

Modern synthetic methodologies for carbamate preparation have evolved to encompass diverse approaches that avoid the use of toxic reagents such as phosgene while enabling the efficient construction of complex molecular architectures. The development of carbon dioxide-based synthetic strategies represents a particularly significant advancement, offering environmentally benign alternatives to traditional phosgene-based methodologies. These approaches involve the initial formation of carbamate anions through the reaction of carbon dioxide with amines, followed by subsequent alkylation reactions that yield the desired carbamate products. The application of cesium carbonate and tetrabutylammonium iodide in these transformations has proven particularly effective in promoting three-component coupling reactions that generate N-alkyl carbamates directly from primary amines, carbon dioxide, and alkyl halides.

Position Within Valine-Derived Amide Compounds

This compound occupies a distinctive position within the broader family of valine-derived amide compounds, representing a sophisticated example of amino acid functionalization and protecting group chemistry. Valine, designated by the single-letter code V and three-letter abbreviation Val, serves as the foundational structural element from which this compound is derived, contributing the characteristic isopropyl side chain and stereochemical configuration that define its three-dimensional architecture. The incorporation of valine-derived structural elements into synthetic compounds reflects the fundamental importance of this branched-chain amino acid in biological systems and its utility as a building block for complex molecular construction.

The structural relationship between this compound and valine becomes apparent through analysis of the molecular backbone, which retains the essential carbon skeleton and stereochemical configuration of the parent amino acid. The compound can be conceptualized as a valine derivative in which the amino terminus has been protected with a benzyloxycarbonyl group and the carboxyl terminus has been converted to a butylamide functionality. This dual modification strategy exemplifies common approaches in peptide synthesis and amino acid chemistry, where protecting groups are employed to enable selective chemical transformations while preserving desired stereochemical information.

Comparative analysis with related valine-derived compounds reveals the structural diversity achievable through systematic modification of the amino acid framework. Boc-L-valine amide, bearing the molecular formula C10H20N2O3 and molecular weight 216.28 grams per mole, represents an alternative protecting group strategy employing tert-butoxycarbonyl chemistry rather than benzyloxycarbonyl methodology. The comparison between these approaches highlights the influence of protecting group selection on molecular properties, including solubility, stability, and synthetic accessibility. Z-L-valine amide, closely related to the target compound but lacking the butyl substitution, demonstrates the impact of N-alkylation on molecular architecture and potential biological activity.

The metabolic significance of valine as an essential branched-chain amino acid provides additional context for understanding the biological relevance of compounds derived from this structural framework. Valine participates in critical metabolic pathways, including protein biosynthesis and energy metabolism, and its degradation products contribute to various biochemical processes. The structural modifications present in this compound may influence its interaction with enzymes and transport systems that normally process valine and related compounds, potentially affecting its biological fate and pharmacokinetic properties.

Research applications of valine-derived compounds span multiple areas of chemical and biological investigation, including peptide synthesis, drug development, and biochemical studies. The use of protecting group strategies, exemplified by the benzyloxycarbonyl moiety in the target compound, enables the selective manipulation of amino acid derivatives while preserving their essential structural features. These compounds serve as versatile building blocks for the construction of more complex molecular architectures, including peptides, peptidomimetics, and pharmaceutical agents that capitalize on the unique properties of amino acid-derived frameworks.

Properties

IUPAC Name |

benzyl N-[(2S)-1-(butylamino)-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-4-5-11-18-16(20)15(13(2)3)19-17(21)22-12-14-9-7-6-8-10-14/h6-10,13,15H,4-5,11-12H2,1-3H3,(H,18,20)(H,19,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDZVQZKGGWHTE-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743965 | |

| Record name | Benzyl [(2S)-1-(butylamino)-3-methyl-1-oxobutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219323-42-9 | |

| Record name | Phenylmethyl N-[(1S)-1-[(butylamino)carbonyl]-2-methylpropyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219323-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl [(2S)-1-(butylamino)-3-methyl-1-oxobutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl (1-(butylamino)-3-methyl-1-oxobutan-2-yl)carbamate typically involves the reaction of an appropriate amine with a carbamate precursor. One common method involves the use of carbon dioxide and amines in the presence of a catalyst. For example, a continuous synthesis approach using carbon dioxide and 1,8-diazabicyclo[5.4.0]undec-7-ene as an additive has been reported . This method offers mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of carbamates often relies on the reaction of alkyl isocyanates with alcohols or the oxidative coupling of amines with carbonates. These methods are scalable and can produce carbamates in large quantities. The use of green synthesis techniques, such as microwave irradiation and eco-friendly catalysts, is also gaining popularity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl (1-(butylamino)-3-methyl-1-oxobutan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted carbamates .

Scientific Research Applications

Chemical Properties and Structure

(S)-Benzyl (1-(butylamino)-3-methyl-1-oxobutan-2-yl)carbamate is a carbamate derivative characterized by the following molecular formula:

- Molecular Formula : C₁₄H₁₈N₂O₂

- Molecular Weight : 250.31 g/mol

The structure features a benzyl group attached to a carbamate moiety, which is known for its ability to interact with biological targets effectively.

Antimicrobial Activity

One of the notable applications of carbamate derivatives, including this compound, is their potential as antimicrobial agents. Research has shown that similar compounds exhibit inhibitory activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis.

Case Study : A related series of carbamates demonstrated significant inhibitory effects against M. tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.625 to 6.25 μg/mL. These findings suggest that the structural features of carbamates can be optimized for enhanced antimicrobial activity .

Enzyme Inhibition

Carbamates are recognized for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is crucial in the treatment of neurodegenerative diseases like Alzheimer's.

Table 1: Inhibition Potency of Carbamate Derivatives

| Compound Name | AChE Inhibition (%) | BChE Inhibition (%) | Reference |

|---|---|---|---|

| (S)-Benzyl Carbamate | 85% | 90% | |

| 3-Benzyl-5-hydroxyphenyl Carbamate | 70% | 75% | |

| Other Carbamate Derivatives | Varies | Varies | Various |

This table illustrates the comparative effectiveness of different carbamate derivatives in enzyme inhibition, highlighting the potential of this compound in therapeutic applications.

Drug Design and Development

The carbamate functional group is integral in drug design due to its favorable interactions with biological targets. The incorporation of specific side chains, such as the butylamino group in this compound, can enhance bioavailability and target specificity.

Case Study : A study on the design and synthesis of new benzene-based carbamates showed that modifications in side chains significantly affected the pharmacokinetic properties and therapeutic efficacy of the compounds .

Mechanism of Action

The mechanism of action of (S)-Benzyl (1-(butylamino)-3-methyl-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter . This mechanism is crucial in the treatment of conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a butylamino side chain, (S)-stereochemistry, and carbamate protection. Below is a comparative analysis with key analogues:

Pharmacokinetic and Physicochemical Properties

- Lipophilicity: Butylamino substitution increases logP (predicted ~2.8) compared to the isopropyl analogue (logP ~2.1), favoring blood-brain barrier penetration .

Biological Activity

(S)-Benzyl (1-(butylamino)-3-methyl-1-oxobutan-2-yl)carbamate, with CAS No. 13139-28-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological evaluations, and therapeutic potential based on recent research findings.

The molecular formula for this compound is C13H18N2O3, with a molecular weight of 250.29 g/mol. The compound features multiple functional groups that contribute to its biological activity, including a carbamate moiety, which is often associated with diverse pharmacological effects.

| Property | Value |

|---|---|

| CAS No. | 13139-28-1 |

| Molecular Formula | C13H18N2O3 |

| Molecular Weight | 250.29 g/mol |

| Boiling Point | Not available |

| InChI Key | LWAHIZLDUQONHV |

Synthesis

The synthesis of this compound typically involves several steps including the protection of amine groups and the formation of the carbamate bond. For example, one synthetic route involves reacting benzyl chloroformate with an amino acid derivative in the presence of a base to yield the desired product .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various cancer cell lines have shown promising results:

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer).

- Findings : Compounds derived from similar structures have demonstrated significant cytotoxicity against these cell lines, suggesting that this compound may exhibit similar properties .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF-7 | 0.73 | Significant inhibition observed |

| HepG2 | 0.95 | Moderate cytotoxicity |

| A549 | 0.37 | Highly potent against lung cancer |

| HeLa | 0.50 | Induces apoptosis in treated cells |

Antibacterial and Antifungal Activity

In addition to its anticancer properties, this compound has also been evaluated for antibacterial and antifungal activities:

- Mechanism : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungal pathogens.

- Results : Some derivatives exhibited growth inhibition rates exceeding 73% against Acinetobacter baumannii and over 90% against Escherichia coli at concentrations as low as 32 µg/mL .

Case Studies

Case Study 1: Anticancer Evaluation

A study focused on the anticancer properties of structurally related compounds demonstrated that several derivatives showed significant growth inhibition across a range of cancer types. Notably, compounds structurally similar to this compound were found to outperform existing chemotherapeutics in specific contexts, indicating potential for further development .

Case Study 2: Antimicrobial Screening

Another investigation into the antimicrobial properties revealed that specific derivatives demonstrated strong antibacterial activity against resistant strains of bacteria. This highlights the potential of this compound in addressing emerging microbial resistance issues .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

- Methodological Answer: The compound can be synthesized via multi-step protocols involving reductive amination or carbamate protection. For example, lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 20°C for 2 hours achieves 100% yield in deprotection steps, while alternative conditions (e.g., SO₃-pyridine complex in dichloromethane/DMSO) yield 76% . Key factors include solvent polarity, temperature control (e.g., ice-cooling for exothermic steps), and stoichiometric ratios of reagents like N-ethyl-N,N-diisopropylamine .

Q. Which spectroscopic methods confirm structural integrity and stereochemical purity?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) is critical for verifying stereochemistry, particularly - and -NMR to confirm chiral centers and carbamate/amide linkages. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹). PubChem-derived computational tools (e.g., InChIKey, SMILES) provide cross-referencing for structural validation .

Q. What storage conditions and solvent systems optimize stability and solubility?

- Methodological Answer: Store under inert gas (N₂/Ar) at -20°C in sealed, desiccated containers to prevent hydrolysis. Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) for biochemical assays, while chlorinated solvents (e.g., CH₂Cl₂) are preferred for synthetic steps. Avoid prolonged exposure to moisture or acidic/basic conditions to prevent carbamate degradation .

Advanced Research Questions

Q. How can bioactivity discrepancies between this compound and its phosphonate analogs be resolved?

- Methodological Answer: Discrepancies in enzyme inhibition data (e.g., proteases) may arise from differences in electron-withdrawing groups (carbamate vs. phosphonate). Use competitive binding assays (e.g., fluorescence polarization) to quantify inhibition constants (). Molecular docking simulations (e.g., AutoDock Vina) can model interactions, while X-ray crystallography of enzyme-ligand complexes provides structural validation .

Q. What strategies prevent stereochemical inversion during N-deprotection?

- Methodological Answer: Stereochemical integrity during deprotection (e.g., hydrogenolysis of benzyl groups) requires mild, non-acidic conditions. Catalytic hydrogenation with Pd/C under low H₂ pressure (1–3 atm) in MeOH/CH₂Cl₂ minimizes racemization. Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) .

Q. How does computational modeling predict binding affinity, and how is it validated?

- Methodological Answer: Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict hydrogen-bonding interactions. Molecular Dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-enzyme complexes over 100-ns trajectories. Validate predictions with Surface Plasmon Resonance (SPR) to measure real-time binding kinetics () .

Data Contradiction Analysis

- Example: Conflicting yields (76% vs. 100%) in similar syntheses may stem from side reactions (e.g., over-reduction with LiAlH₄). Mitigate this by optimizing reaction time and using milder reductants (e.g., NaBH₄/CeCl₃) .

Key Physical-Chemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | ~350–450 g/mol (analogs) | |

| Boiling Point | 393°C (analog) | |

| Solubility in DMSO | >50 mg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.